molecular formula C5H10NNaS2 B587957 Sodium Diethyldithiocarbamate-d10 CAS No. 1261395-23-6

Sodium Diethyldithiocarbamate-d10

Cat. No.: B587957
CAS No.: 1261395-23-6
M. Wt: 181.313
InChI Key: IOEJYZSZYUROLN-MFMGRUKYSA-M
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Description

Sodium Diethyldithiocarbamate-d10 is a stable isotope-labeled compound, often used in scientific research for its unique properties. It is a derivative of Sodium Diethyldithiocarbamate, which is known for its applications in various fields such as biochemistry, pharmacology, and industrial processes. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in tracing and analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Diethyldithiocarbamate-d10 is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction can be represented as follows:

CS2+HN(C2H5)2+NaOHNaS2CN(C2H5)2+H2O\text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} CS2​+HN(C2​H5​)2​+NaOH→NaS2​CN(C2​H5​)2​+H2​O

This reaction is typically carried out under alkaline conditions to ensure the formation of the desired dithiocarbamate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is often crystallized from water as the trihydrate form, which is then dried to obtain the anhydrous salt .

Chemical Reactions Analysis

Types of Reactions: Sodium Diethyldithiocarbamate-d10 undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound leads to the formation of disulfides, such as thiuram disulfide.

2NaS2CN(C2H5)2+I2(S2CN(C2H5)2)2+2NaI2 \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{I}_2 \rightarrow (\text{S}_2\text{CN(C}_2\text{H}_5)_2)_2 + 2 \text{NaI} 2NaS2​CN(C2​H5​)2​+I2​→(S2​CN(C2​H5​)2​)2​+2NaI

    Substitution: The compound can undergo nucleophilic substitution reactions, where it reacts with alkyl halides to form alkylated products.

2NaS2CN(C2H5)2+CH2Cl2CH2(S2CN(C2H5)2)2+2NaCl2 \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CH}_2(\text{S}_2\text{CN(C}_2\text{H}_5)_2)_2 + 2 \text{NaCl} 2NaS2​CN(C2​H5​)2​+CH2​Cl2​→CH2​(S2​CN(C2​H5​)2​)2​+2NaCl

Common Reagents and Conditions: Common reagents used in these reactions include iodine for oxidation and alkyl halides for substitution. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products: The major products formed from these reactions include disulfides and alkylated dithiocarbamates, which have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Sodium Diethyldithiocarbamate-d10 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium Diethyldithiocarbamate-d10 involves its ability to chelate metal ions, particularly copper and iron. This chelation disrupts metal-dependent enzymatic processes, leading to various biological effects. For example, it inhibits superoxide dismutase by binding to the copper ion in the enzyme’s active site, thereby preventing the dismutation of superoxide radicals . Additionally, the compound can induce oxidative stress by generating reactive oxygen species, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Sodium Diethyldithiocarbamate-d10 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1261395-23-6

Molecular Formula

C5H10NNaS2

Molecular Weight

181.313

IUPAC Name

sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate

InChI

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2;

InChI Key

IOEJYZSZYUROLN-MFMGRUKYSA-M

SMILES

CCN(CC)C(=S)[S-].[Na+]

Synonyms

N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt;  Diethyldithio-carbamic Acid-d10 Sodium Salt;  Dithiocarb-d10;  Dithiocarb-d10 sodium;  Ditiocarb-d10 sodium;  Imuthiol-d10;  Kupral-d10;  Soxinol ESL-d10;  Thiocarb-d10; 

Origin of Product

United States

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